N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This compound has garnered attention due to its unique molecular structure and potential therapeutic effects. Its molecular formula is , and it has a molecular weight of approximately .
The compound is often synthesized in laboratory settings and is available through various chemical suppliers. Its applications primarily lie in medicinal chemistry and drug development, focusing on its pharmacological properties .
This compound belongs to the class of thieno[2,3-c]pyridines, which are known for their diverse biological activities. It is classified as a sulfonamide derivative due to the presence of a sulfonyl group attached to a morpholine structure.
The synthesis of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity .
The molecular structure of N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide features a complex arrangement that includes:
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl .The compound can undergo various chemical reactions typical of amides and heterocycles:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity .
The mechanism of action for N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide involves interaction with specific biological targets:
Data from pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics .
Relevant data from studies indicate that these properties influence its handling and application in research .
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide has potential applications in:
Research continues into its efficacy against diseases mediated by specific molecular targets .
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: